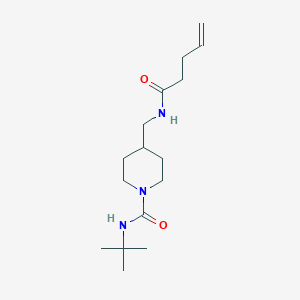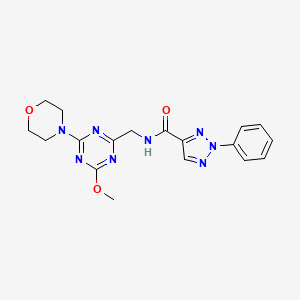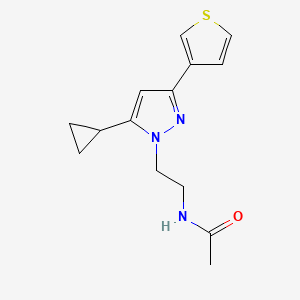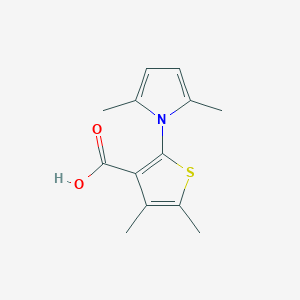![molecular formula C22H21N3O2S B2686381 (2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide CAS No. 850751-57-4](/img/structure/B2686381.png)
(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Regioselective Synthesis and Structural Studies
Research has focused on the regioselective synthesis of thiazolidine derivatives, highlighting the compound's structural characteristics and synthetic pathways. For instance, Bakavoli et al. (2009) detailed the cyclocondensation processes leading to new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, demonstrating the compound's potential as a versatile intermediary in organic synthesis (Bakavoli et al., 2009).
Electrophilic Reactions and Mechanistic Insights
Further investigations have delved into the compound's reactivity, particularly in electrophilic reactions. Studies such as those by Basheer and Rappoport (2006) explored the reactions of omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds, revealing insights into the mechanistic aspects of such reactions (Basheer & Rappoport, 2006).
Electrochemical and Spectroelectrochemical Investigations
The electrochemical behavior of thiazolidine derivatives, including compound-specific isomers, has been studied to understand their electron transfer reactions. Cekic‐Laskovic et al. (2011) investigated the electrochemical reduction of related compounds, proposing a reduction mechanism that contributes to the understanding of the compound's reactivity and stability (Cekic‐Laskovic et al., 2011).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of new heterocyclic compounds using thiazolidine derivatives as key intermediates. Obydennov et al. (2017) described cyclocondensation reactions leading to the formation of heterocyclic assemblies, emphasizing the compound's utility in creating diverse molecular structures (Obydennov et al., 2017).
Biological Activity and Docking Studies
In the realm of biological research, studies have assessed the compound's activity in various biological contexts. Nikalje et al. (2015) synthesized novel thiazolidin-4-one derivatives and evaluated their anticonvulsant activity, showcasing the potential therapeutic applications of these compounds (Nikalje et al., 2015).
Kinetic and Mechanistic Studies
Investigations into the kinetics and mechanism of structural transformations have provided valuable insights into the stability and reactivity of thiazolidine derivatives. Minic et al. (2011) studied the kinetics of structural transformations during heating, offering a deeper understanding of the compound's behavior under non-isothermal conditions (Minic et al., 2011).
Propiedades
IUPAC Name |
(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-8-10-18(11-9-15)25-21(27)16(2)28-22(25)19(14-23)20(26)24-13-12-17-6-4-3-5-7-17/h3-11,16H,12-13H2,1-2H3,(H,24,26)/b22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSYEVYOKCQMHE-QOCHGBHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=C(C#N)C(=O)NCCC2=CC=CC=C2)S1)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N(/C(=C(\C#N)/C(=O)NCCC2=CC=CC=C2)/S1)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2686301.png)
![N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2686302.png)








![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2686321.png)